
N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide, also known as BDTA, is a chemical compound that has been the subject of research in the field of medicinal chemistry. BDTA has shown potential as a therapeutic agent due to its unique chemical structure and mechanism of action.
Scientific Research Applications
Antimicrobial Applications
A study by Temiz‐Arpacı et al. (2005) focused on the synthesis of benzoxazole derivatives, including compounds with structural similarities to N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide, demonstrating broad-spectrum antimicrobial activity against various Gram-positive, Gram-negative bacteria, and yeast species, including Candida albicans, Candida krusei, and Candida glabrata, showcasing potential in addressing microbial infections (Temiz‐Arpacı et al., 2005).
Anticonvulsant Applications
Research by Amir et al. (2012) synthesized benzothiazole derivatives that act as anticonvulsant agents. The study highlighted the potential of morpholino derivatives in offering promising leads for anticonvulsant drug development, emphasizing the chemical's versatility in neurological disorder management (Amir et al., 2012).
Antitumor Activities
A study by Al-Suwaidan et al. (2016) evaluated the antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones, indicating that derivatives of this compound exhibited broad-spectrum antitumor activities, offering insights into cancer treatment advancements (Al-Suwaidan et al., 2016).
Kinase Inhibitory Activities
Research by Fallah-Tafti et al. (2011) synthesized thiazolyl N-benzyl-substituted acetamide derivatives, including structures analogous to this compound, demonstrating Src kinase inhibitory and anticancer activities. This highlights the compound's potential in cancer therapy by targeting specific kinases involved in cell proliferation and survival (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-3-13-16(21)19(17(22)14(4-2)23-13)11-15(20)18-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJGKAORLWOJJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-[(3,4-dimethoxyphenyl)methyl]-N4,N4-dimethyl-N1-(2-methylcyclohexyl)benzene-1,4-disulfonamide](/img/structure/B2385618.png)

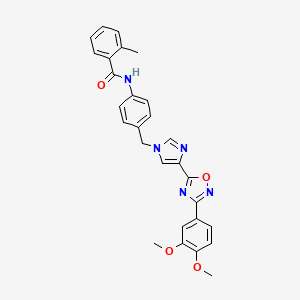
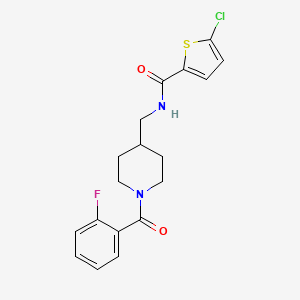

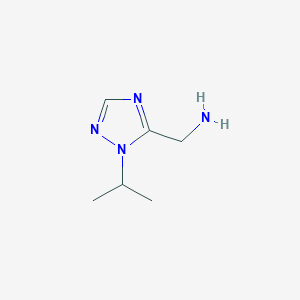
![8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2385630.png)
![2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2385631.png)
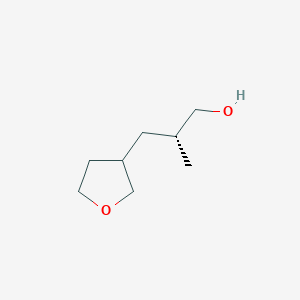


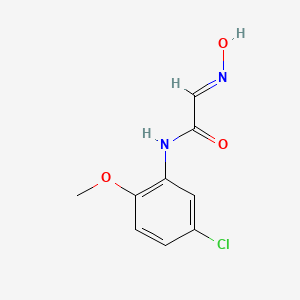
![Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2385639.png)
![N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2385640.png)
